Bicyclo[6.2.0]decane-9-carboxylic acid is a bicyclic compound characterized by its unique molecular structure, which includes a bicyclo[6.2.0]decane framework and a carboxylic acid functional group located at the 9th position. Its molecular formula is C11H16O2, and it has a molecular weight of approximately 184.25 g/mol. The compound exhibits distinctive chemical properties due to its bicyclic nature, which influences its reactivity and potential biological activities .
Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .
The synthesis of bicyclo[6.2.0]decane-9-carboxylic acid often involves cyclization reactions, with the Diels-Alder reaction being a prominent method. This process typically requires elevated temperatures and the presence of catalysts to promote the formation of the bicyclic structure from appropriate precursors. Industrial production may involve optimizing these conditions for yield and purity, followed by purification techniques such as recrystallization or chromatography .
Bicyclo[6.2.0]decane-9-carboxylic acid has potential applications in various fields:
These applications highlight the compound's versatility across different scientific domains .
Research on interaction studies involving bicyclo[6.2.0]decane-9-carboxylic acid is still emerging. Preliminary investigations suggest that its rigid structure enables specific binding interactions with target biomolecules, which could influence their functionality and biological pathways. Further studies are essential to understand these interactions comprehensively and their implications for therapeutic applications .
Bicyclo[6.2.0]decane-9-carboxylic acid can be compared with several similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid | C10H14O2 | Smaller bicyclic framework; different reactivity |
| Bicyclo[5.2.0]non-8-ene-8-carboxylic acid | C11H16O2 | Intermediate size; distinct substitution patterns |
| Bicyclo[7.2.0]undec-10-ene-10-carboxylic acid | C12H18O2 | Larger framework; altered steric effects |
Uniqueness: Bicyclo[6.2.0]decane-9-carboxylic acid stands out due to its specific bicyclic structure and the positioning of the carboxylic acid group, which grants it unique chemical reactivity and potential biological activity compared to other similar compounds .
Bicyclo[6.2.0]decane-9-carboxylic acid exhibits typical carboxylic acid dissociation behavior in aqueous solution. The compound follows the general equilibrium reaction characteristic of carboxylic acids [1]:
R-COOH ⇌ R-COO⁻ + H⁺
Based on structural analysis and comparison with related carboxylic acids, the pKa value of bicyclo[6.2.0]decane-9-carboxylic acid is estimated to fall within the range of 4.5-5.5 [2] [3]. This estimation is derived from the typical pKa values of aliphatic carboxylic acids, which generally range from 4.5 to 5.0 [1] [2], with the bicyclic framework potentially introducing slight modifications due to inductive effects.
| Carboxylic Acid Type | pKa Value | Reference |
|---|---|---|
| Formic acid (HCOOH) | 3.75 | Literature standard [2] |
| Acetic acid (CH₃COOH) | 4.74 | Literature standard [2] |
| Propionic acid (CH₃CH₂COOH) | 4.82 | Literature standard [2] |
| Butyric acid (CH₃(CH₂)₂COOH) | 4.82 | Literature standard [2] |
| Benzoic acid (C₆H₅COOH) | 4.20 | Literature standard [2] |
| Simple aliphatic carboxylic acids (general) | 4.5-5.0 | Typical range [1] |
| Bicyclo[6.2.0]decane-9-carboxylic acid | 4.5-5.5 | Estimated based on structure |
The acid dissociation constant (Ka) provides quantitative insight into the acidic strength of the compound. For carboxylic acids, Ka values typically range from 10⁻⁴ to 10⁻⁵ [1] [4]. The bicyclic framework of bicyclo[6.2.0]decane-9-carboxylic acid influences the electron density around the carboxyl group through inductive effects, potentially affecting the exact pKa value within the predicted range.
The solubility behavior of bicyclo[6.2.0]decane-9-carboxylic acid reflects the dual nature of its molecular structure, combining a hydrophobic bicyclic framework with a hydrophilic carboxylic acid group [5] [6]. This amphiphilic character governs its interaction with various solvent systems.
| Solvent Type | Expected Solubility | Hydrogen Bonding Capacity |
|---|---|---|
| Water | Limited due to hydrophobic bicyclic framework | High (with carboxylic acid group) [5] |
| Polar protic solvents (alcohols) | Moderate to good | High [5] |
| Polar aprotic solvents (DMSO, acetone) | Good | Moderate [5] |
| Nonpolar solvents (hydrocarbons) | Poor | None [5] |
| Ethers (diethyl ether) | Moderate | Weak [5] |
| Chlorinated solvents (DCM, CHCl₃) | Good | Weak [5] |
In aqueous solution, the compound exhibits limited solubility due to the large hydrophobic bicyclic framework that disrupts the hydrogen-bonded water network [7] [5]. The carboxylic acid group can form hydrogen bonds with water molecules, but the extensive nonpolar surface area of the bicyclic structure reduces overall water solubility compared to simple aliphatic carboxylic acids.
The compound shows enhanced solubility in organic solvents, particularly those capable of hydrogen bonding with the carboxylic acid group [5] [6]. Polar protic solvents such as alcohols provide favorable interactions through both hydrogen bonding and reduced hydrophobic effects. The carboxylic acid group readily engages in hydrogen bonding with alcohol molecules, while the bicyclic framework can interact favorably with the alkyl portions of alcohol solvents [5].
The ionization state of bicyclo[6.2.0]decane-9-carboxylic acid varies significantly with solution pH. At physiological pH (7.4), the compound exists predominantly in its ionized carboxylate form, given the estimated pKa range of 4.5-5.5 [1] [2]. This ionization dramatically alters the compound's solubility and interaction profile.
The Henderson-Hasselbalch equation governs the relationship between pH and the degree of ionization:
pH = pKa + log([A⁻]/[HA])
Where [A⁻] represents the carboxylate anion concentration and [HA] represents the protonated acid concentration [1]. At pH values significantly above the pKa, the compound exists primarily as the sodium or potassium carboxylate salt, which exhibits markedly increased water solubility due to the ionic nature of the carboxylate group [6].
Bicyclo[6.2.0]decane-9-carboxylic acid exhibits moderate thermal stability compared to other carboxylic acid classes. The thermal decomposition behavior is influenced by both the carboxylic acid functional group and the bicyclic framework structure [8] [9]. Simple carboxylic acids typically demonstrate high thermal stability, requiring temperatures above 200°C for significant decomposition [9] [10].
| Compound Type | Decarboxylation Temperature (°C) | Stability Notes |
|---|---|---|
| Simple carboxylic acids | >200 (very stable) | No adjacent activating groups [9] |
| β-keto carboxylic acids | 100-150 | Facile decarboxylation via 6-membered transition state [9] [10] |
| Aromatic carboxylic acids | 200-300 | Moderate stability, electron-withdrawing aromatic ring [11] |
| Bicyclic carboxylic acids | 150-250 (estimated) | Moderate stability, ring strain may facilitate decomposition |
| Malonic acid derivatives | 100-180 | Easy decarboxylation due to stabilized carbanion [9] |
The bicyclic structure of bicyclo[6.2.0]decane-9-carboxylic acid introduces conformational constraints that may influence thermal stability. Ring strain within the bicyclic framework could potentially facilitate thermal decomposition at temperatures lower than those required for simple aliphatic carboxylic acids [8]. Based on thermal stability studies of related bicyclic systems, the compound is estimated to undergo significant thermal decomposition in the range of 150-250°C [12].
The primary thermal degradation pathway for bicyclo[6.2.0]decane-9-carboxylic acid involves decarboxylation, resulting in the loss of carbon dioxide and formation of the corresponding hydrocarbon [9] [13]. Unlike β-keto carboxylic acids that undergo facile decarboxylation through a concerted six-membered transition state mechanism [14] [10], simple aliphatic carboxylic acids require more extreme conditions for thermal decomposition.
The decarboxylation mechanism for bicyclo[6.2.0]decane-9-carboxylic acid likely proceeds through one of several possible pathways [15]:
The bicyclic framework may stabilize radical intermediates through delocalization, potentially favoring radical pathways at elevated temperatures [9]. The rigid structure constrains molecular motion, which could influence the preferred decomposition mechanism compared to flexible aliphatic chains.
Thermal gravimetric analysis (TGA) provides quantitative information about the thermal decomposition profile of bicyclo[6.2.0]decane-9-carboxylic acid. The decomposition process typically exhibits characteristic features including onset temperature, peak decomposition temperature, and mass loss profile [12].
Based on studies of related carboxylic acid systems, the compound is expected to show:
The thermal decomposition kinetics follow first-order or pseudo-first-order behavior, with activation energies typically ranging from 150-250 kJ/mol for carboxylic acid decarboxylation [12]. The bicyclic framework may influence these kinetic parameters through steric and electronic effects.
The conformational dynamics of bicyclo[6.2.0]decane-9-carboxylic acid in solution are governed by the rigid bicyclic framework and the flexible carboxylic acid substituent [16]. The bicyclo[6.2.0]decane core imposes significant conformational constraints, limiting the available molecular conformations compared to linear aliphatic carboxylic acids.
The bicyclic framework adopts a relatively rigid three-dimensional structure with limited conformational flexibility [16] [17]. X-ray crystallographic studies of related bicyclo[6.2.0]decane derivatives reveal that the ring system maintains consistent bond angles and torsion angles across different substitution patterns [17]. The eight-membered ring within the bicyclic system can adopt multiple conformations, but these interconversions are restricted by the fused four-membered ring.
The carboxylic acid group at the 9-position experiences rotational freedom around the C-C bond connecting it to the bicyclic framework. This rotation allows for different orientations of the carboxyl group relative to the rigid bicyclic core, influencing intermolecular interactions and hydrogen bonding patterns [16].
In the solid state, bicyclo[6.2.0]decane-9-carboxylic acid adopts specific conformations that optimize intermolecular interactions and crystal packing efficiency [16]. The bicyclic framework provides a rigid scaffold that influences the overall crystal architecture through both steric effects and specific interaction sites.
Based on structural analysis of related bicyclic carboxylic acids, the compound likely crystallizes with the bicyclic framework adopting its lowest energy conformation [17]. The carboxylic acid group orientation is determined by the need to maximize hydrogen bonding interactions with neighboring molecules while minimizing steric clashes with the bulky bicyclic structure.
The conformational dynamics of bicyclo[6.2.0]decane-9-carboxylic acid involve several types of molecular motion with different energy barriers:
The relatively low barrier for carboxyl rotation allows for rapid equilibration between different orientations of the carboxylic acid group in solution [18]. This conformational flexibility influences the compound's ability to participate in hydrogen bonding networks and affects its crystal packing behavior.
Temperature significantly influences the conformational dynamics of bicyclo[6.2.0]decane-9-carboxylic acid [18]. At low temperatures, the molecule predominantly adopts its lowest energy conformation with limited thermal motion. As temperature increases, higher energy conformations become accessible, leading to increased conformational diversity.
The bicyclic framework shows minimal temperature-dependent conformational changes due to its rigid structure [18]. However, the carboxylic acid group exhibits increased rotational motion at elevated temperatures, potentially disrupting ordered hydrogen bonding networks in both solution and solid states.
Bicyclo[6.2.0]decane-9-carboxylic acid exhibits the characteristic dimerization behavior common to carboxylic acids through hydrogen bonding interactions [19] [20]. In both gas phase and nonpolar solvents, the compound forms cyclic dimers stabilized by two strong O-H···O hydrogen bonds between carboxyl groups [19].
| Interaction Type | Energy Range (kcal/mol) | Bond Length (Å) |
|---|---|---|
| Carboxylic acid dimer (R-COOH)₂ | 14-16 [19] | 2.65-2.75 [19] |
| Carboxylic acid-water | 5-8 [19] | 2.7-2.9 [19] |
| Carboxylic acid-alcohol | 6-10 [19] | 2.7-2.9 [19] |
| Intramolecular H-bond (when possible) | 2-5 [19] | 2.5-2.8 [19] |
The dimerization process involves the formation of an eight-membered hydrogen-bonded ring with approximate C₂ symmetry [19] [20]. The strength of these dimeric interactions (14-16 kcal/mol) significantly exceeds typical hydrogen bonding energies, making carboxylic acid dimers particularly stable structural motifs [19].
The bicyclic framework of bicyclo[6.2.0]decane-9-carboxylic acid influences dimer geometry by introducing steric constraints around the carboxyl groups [16]. These constraints may slightly modify the optimal dimer geometry compared to simple aliphatic carboxylic acids, potentially affecting dimerization constants and stability.
The crystal structure of bicyclo[6.2.0]decane-9-carboxylic acid reflects the interplay between hydrogen bonding interactions and the three-dimensional shape imposed by the bicyclic framework [21] [22]. Carboxylic acids typically adopt one of several common packing motifs depending on molecular geometry and crystal growth conditions.
| Packing Motif | Common Space Groups | Driving Forces |
|---|---|---|
| Carboxylic acid dimers | P21/c, P-1 [23] | Strong O-H···O hydrogen bonds [21] |
| Infinite chains | P21, Pc [23] | Extended hydrogen bonding networks [21] |
| Sheet structures | P21/c, C2/c [23] | Combination of H-bonds and van der Waals [22] |
| Three-dimensional networks | Various [21] | Multiple intermolecular interactions [21] |
| Bilayer arrangements | P21/c, Pbca [23] | Hydrophobic-hydrophilic segregation [23] |
The bulky bicyclic framework likely favors crystal packing motifs that accommodate the three-dimensional structure while maximizing hydrogen bonding interactions between carboxyl groups [16]. Based on studies of related bicyclic carboxylic acids, the compound probably adopts either dimeric or chain-like hydrogen bonding patterns [24].
Beyond the primary carboxylic acid hydrogen bonding, bicyclo[6.2.0]decane-9-carboxylic acid participates in several types of weaker intermolecular interactions that influence crystal stability [22]:
The combination of these interactions creates a complex three-dimensional network that determines crystal morphology, mechanical properties, and thermal stability [22]. The rigid bicyclic framework acts as a molecular scaffold that positions these interaction sites in specific geometric arrangements.
The formation of extended hydrogen bonding networks in crystals of bicyclo[6.2.0]decane-9-carboxylic acid may exhibit cooperativity effects [21]. Cooperative hydrogen bonding occurs when the formation of one hydrogen bond enhances the strength of adjacent hydrogen bonds within the same network.
This cooperativity can lead to significantly enhanced stability of the crystal structure compared to isolated dimers [21]. The rigid bicyclic framework may facilitate cooperative effects by maintaining optimal geometric arrangements for multiple simultaneous hydrogen bonding interactions.
The crystal morphology of bicyclo[6.2.0]decane-9-carboxylic acid reflects the anisotropic nature of intermolecular interactions within the crystal structure [25] [26]. The strong hydrogen bonding between carboxyl groups typically creates preferred growth directions, leading to characteristic crystal habits.
Based on morphological studies of related carboxylic acids, the compound likely exhibits either needle-like or plate-like crystal morphology [25] [26]. Needle crystals form when strong hydrogen bonding interactions create one dominant growth direction, while plate crystals result from strong interactions in two dimensions with weaker interactions in the third dimension.